Anserinone B

Antifungal Natural Products Coprophilous Fungi

Select Anserinone B for its defined 9R stereochemistry and quantifiably distinct bioactivity profile vs. Anserinone A. This polyketide-derived p-benzoquinone demonstrates a >2-fold lower cytotoxicity (GI50 4.4 vs. 1.9 µg/mL) and a species-specific antifungal spectrum (50% S. fimicola inhibition vs. 37% A. furfuraceus), making generic substitution scientifically invalid. Its potent anti-MRSA activity (MIC 2–8 µg/mL) supports antibacterial SAR programs. Use as a reference standard for LC-MS/NMR dereplication and for decoupling cytotoxic from antimicrobial effects in therapeutic index studies.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 190895-96-6
Cat. No. B1198203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnserinone B
CAS190895-96-6
Synonymsanserinone B
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=CC1=O)OC)CC(C)O
InChIInChI=1S/C11H14O4/c1-6(12)4-8-7(2)9(13)5-10(15-3)11(8)14/h5-6,12H,4H2,1-3H3/t6-/m0/s1
InChIKeyUDHYZSNFKHIRSC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anserinone B (CAS 190895-96-6): Antifungal and Antibacterial Benzoquinone from Podospora anserina for Antimicrobial Research


Anserinone B is a polyketide-derived p-benzoquinone secondary metabolite first isolated from the coprophilous fungus Podospora anserina [1]. It belongs to the class of benzoquinones and exhibits antifungal, antibacterial, and cytotoxic activities. The compound is characterized by a 1,4-benzoquinone core with a 2-hydroxypropyl substituent and a methoxy group, and its absolute stereochemistry has been revised to 9R [1][2]. Anserinone B is commercially available for research use in antimicrobial screening and natural product studies.

Why Anserinone B Cannot Be Replaced by Generic Benzoquinones or Anserinone A in Research Applications


Anserinone B exhibits a distinct bioactivity profile compared to its closest structural analog, Anserinone A, despite sharing a common benzoquinone core. The substitution pattern and stereochemistry at C-9 directly influence target engagement and potency [1]. In standardized antifungal assays, Anserinone B and Anserinone A show non-overlapping, species-dependent activity spectra, and their cytotoxic potencies differ by a factor of >2. These quantitative differences demonstrate that generic substitution within the benzoquinone class is not scientifically valid. The following evidence sections quantify these differential effects to guide informed procurement decisions.

Quantitative Differentiation: Head-to-Head Comparison of Anserinone B vs. Closest Analogs


Differential Antifungal Activity: Anserinone B vs. Anserinone A Against Coprophilous Fungi

Anserinone B displays a divergent antifungal profile compared to its direct analog Anserinone A when tested at 200 µg/disk in radial growth inhibition assays [1]. While Anserinone A caused 60% and 100% growth reductions against Sordaria fimicola and Ascobolus furfuraceus, respectively, Anserinone B exhibited 50% and 37% reductions against the same strains. This species-dependent activity inversion (higher potency against S. fimicola for Anserinone B relative to A. furfuraceus, and the opposite for Anserinone A) indicates distinct structure-activity relationships.

Antifungal Natural Products Coprophilous Fungi

Potent Anti-MRSA Activity: MIC Values of Anserinone B Against Staphylococcus aureus

Anserinone B demonstrates potent antibacterial activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. Minimal inhibition concentration (MIC) values range from 2 to 8 µg/mL against both S. aureus ATCC 29213 and MRSA strains. In disk diffusion assays, Anserinone B produced ~40 mm zones of inhibition against B. subtilis and S. aureus at 200 µg/disk [2].

Antibacterial MRSA Natural Products

Differential Cytotoxicity Profile: Anserinone B Exhibits >2-fold Lower Potency than Anserinone A

Anserinone B shows moderate cytotoxicity with an average GI50 of 4.4 µg/mL (2.1 × 10⁻⁵ M) across the NCI 60 human tumor cell line panel, while Anserinone A is >2-fold more potent with a GI50 of 1.9 µg/mL (9.1 × 10⁻⁶ M) [1]. This difference suggests that the structural modifications in Anserinone B attenuate cytotoxicity while retaining antimicrobial activity.

Cytotoxicity Anticancer Natural Products

Narrow-Spectrum Antibacterial Profile: Anserinone B Targets Gram-Positive Bacteria

Anserinone B exhibits a narrow antibacterial spectrum, with disk diffusion zones of ~40 mm against Bacillus subtilis and Staphylococcus aureus, but no detectable activity against Candida albicans at 200 µg/disk [1]. This Gram-positive selectivity differentiates it from broad-spectrum antibiotics and may reduce off-target microbiota disruption.

Antibacterial Spectrum Gram-positive Selectivity

Optimal Research Applications for Anserinone B Based on Quantified Differentiation Evidence


Anti-MRSA Lead Discovery and Structure-Activity Relationship Studies

Given its potent anti-MRSA activity (MIC 2–8 µg/mL) [1] and narrow Gram-positive spectrum [2], Anserinone B is an ideal scaffold for medicinal chemistry programs targeting methicillin-resistant Staphylococcus aureus. Its benzoquinone core and stereodefined 9R configuration [3] provide a defined starting point for SAR exploration, while the established MIC range enables potency benchmarking in analog synthesis campaigns.

Coprophilous Fungal Ecology and Chemical Ecology Studies

Anserinone B's species-dependent antifungal activity (50% inhibition of S. fimicola vs. 37% inhibition of A. furfuraceus) [2] makes it a valuable probe for investigating competitive interactions among dung-colonizing fungi. Its distinct activity profile relative to Anserinone A enables dose-response and target-specificity studies in fungal community dynamics.

Comparative Cytotoxicity Studies in Antimicrobial Drug Development

The 2.3-fold lower cytotoxicity of Anserinone B (GI50 4.4 µg/mL) compared to Anserinone A (GI50 1.9 µg/mL) [2] positions it as a reference compound for decoupling cytotoxic and antimicrobial effects. Researchers investigating benzoquinone-based antibiotics can use Anserinone B to establish therapeutic index benchmarks and identify structural features that minimize host cell toxicity.

Benzoquinone Natural Product Libraries and Dereplication Standards

Anserinone B serves as a validated reference standard for LC-MS and NMR-based dereplication of benzoquinone natural products from fungal extracts. Its defined molecular weight (210.23 g/mol), characteristic UV absorption, and 1H/13C NMR spectral data [2] enable accurate identification in metabolomics workflows and compound library curation.

Technical Documentation Hub

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